molecular formula C12H12O3 B7894012 3-Furyl-(2-methoxyphenyl)methanol

3-Furyl-(2-methoxyphenyl)methanol

Cat. No.: B7894012
M. Wt: 204.22 g/mol
InChI Key: YTRTYOLYYSJETL-UHFFFAOYSA-N
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Description

3-Furyl-(2-methoxyphenyl)methanol is a secondary alcohol featuring a furan ring attached to a 2-methoxyphenyl group via a hydroxymethyl bridge. Its molecular formula is C₁₂H₁₂O₃, with a molecular weight of 218.22 g/mol. The compound’s structure combines aromatic (furan and methoxyphenyl) and alcohol functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

furan-3-yl-(2-methoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-14-11-5-3-2-4-10(11)12(13)9-6-7-15-8-9/h2-8,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRTYOLYYSJETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furyl-(2-methoxyphenyl)methanol typically involves the reaction of 3-furylmethanol with 2-methoxybenzaldehyde under specific conditions. One common method includes the use of a base catalyst such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality product .

Chemical Reactions Analysis

Types of Reactions

3-Furyl-(2-methoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-Furyl-(2-methoxyphenyl)methanol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Furyl-(2-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or exhibit antioxidant activity by scavenging free radicals .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 3-Furyl-(2-methoxyphenyl)methanol with structurally related compounds, highlighting key differences in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₂H₁₂O₃ 218.22 2-methoxyphenyl, furan Ortho-methoxy, primary alcohol
3-Furyl-(3-methoxyphenyl)methanol C₁₂H₁₂O₃ 218.22 3-methoxyphenyl, furan Para-methoxy, positional isomer
3-Furyl-(3-isopropoxyphenyl)methanol C₁₄H₁₆O₃ 232.27 3-isopropoxyphenyl, furan Bulkier alkoxy group
(2-Fluoro-3-methoxyphenyl)(phenyl)methanol C₁₄H₁₃FO₂ 248.25 2-fluoro-3-methoxyphenyl, phenyl Fluorine substituent, increased polarity
[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol C₁₇H₂₀O₃ 272.34 3-phenylpropoxy, 3-methoxy Extended alkoxy chain
JWH-250 (ethanone derivative) C₂₁H₂₃NO₂ 329.42 2-methoxyphenyl, pentylindole Cannabinoid receptor agonist

Key Differences and Implications

Positional Isomerism
  • This compound vs. 3-Furyl-(3-methoxyphenyl)methanol: The ortho-methoxy group in the former introduces steric hindrance near the hydroxymethyl group, reducing solubility in polar solvents compared to the para-substituted isomer. However, the ortho configuration may enhance hydrogen bonding with target proteins in pharmacological contexts .
Substituent Effects
  • 3-Furyl-(3-isopropoxyphenyl)methanol: The isopropoxy group increases hydrophobicity (logP ≈ 2.8 vs.
  • (2-Fluoro-3-methoxyphenyl)(phenyl)methanol: Fluorine’s electronegativity enhances polarity and metabolic stability, making this compound more resistant to oxidative degradation compared to non-fluorinated analogs .
Extended Functional Groups
  • [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol: The 3-phenylpropoxy chain significantly increases molecular weight (272.34 g/mol) and lipophilicity, which may hinder blood-brain barrier penetration but improve binding to lipophilic receptors .
  • JWH-250: While sharing the 2-methoxyphenyl group, JWH-250’s indole and pentyl side chain confer potent cannabinoid receptor activity (EC₅₀ ≈ 1 nM at CB1), a feature absent in furyl methanol derivatives due to structural dissimilarity .

Biological Activity

3-Furyl-(2-methoxyphenyl)methanol is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of both a furan ring and a methoxyphenyl group. This combination imparts distinct chemical reactivity and potential biological properties, making it a valuable compound for various applications in medicinal chemistry and biology.

Biological Activities

1. Antimicrobial Activity

Research has indicated that this compound possesses notable antimicrobial properties. It has been studied for its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism of action likely involves the inhibition of essential metabolic pathways in microbial cells.

Case Study: Antimicrobial Testing

  • Pathogens Tested: Staphylococcus aureus, Escherichia coli, Candida albicans
  • Methodology: Disk diffusion method to assess inhibition zones.
  • Results: Significant inhibition observed against S. aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Inhibition Zone (mm)
Staphylococcus aureus5015
Escherichia coli10010
Candida albicans7512

2. Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

Research Findings:

  • Assay Used: DPPH radical scavenging assay.
  • Results: Exhibited a scavenging activity of 70% at a concentration of 100 µg/mL, indicating strong antioxidant potential.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in microbial metabolism.
  • Free Radical Scavenging: Its structure allows it to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

CompoundStructural FeaturesBiological Activity
3-FurylmethanolLacks methoxyphenyl groupModerate antimicrobial activity
2-Methoxybenzyl alcoholLacks furan ringLow antioxidant activity
Furfuryl alcoholContains furan ringLimited antimicrobial properties

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